molecular formula C8H6Br2N2O B1613685 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-07-0

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1613685
CAS No.: 1000341-07-0
M. Wt: 305.95 g/mol
InChI Key: JVRJZBZYVVSVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a versatile brominated heterocyclic compound with the molecular formula C8H6Br2N2O . It belongs to the class of pyrrolopyridines, or azaindoles, which are privileged scaffolds in medicinal chemistry due to their ability to mimic purine bases and interact with a wide range of biological targets . The methoxy substituent at the 5-position and the two bromine atoms at the 3- and 6-positions make this molecule a particularly valuable and multifunctional intermediate for synthetic chemistry. The bromine atoms serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . Research into analogous pyrrole and pyrrolopyridine derivatives has demonstrated significant potential in various therapeutic areas. Studies on similar structures have shown promising analgesic properties, with some compounds exhibiting activity comparable to morphine in preclinical models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . Furthermore, the pyrrole heterocycle is a common feature in numerous natural and synthetic compounds with potent antibacterial activity . This suggests that this compound is a highly relevant precursor for developing new agents to combat antibiotic-resistant bacteria, such as MRSA and VRE . As a key building block, it can be used to generate a diverse library of derivatives for high-throughput screening and lead optimization. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-8-4(9)2-6-7(12-8)5(10)3-11-6/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJZBZYVVSVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C(=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646698
Record name 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-07-0
Record name 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Typical Synthetic Route Overview

Step Reagents/Conditions Purpose
Core construction 2-aminopyridine + 1,3-dicarbonyl compound Formation of pyrrolo[3,2-b]pyridine core
Methoxylation Methyl iodide, K₂CO₃, DMF, 0–25°C Introduction of methoxy at 5-position
Bromination NBS or Br₂, CH₂Cl₂ or AcOH, 0–25°C Selective bromination at 3,6-positions

Research Findings and Optimization

4.1. Yield and Selectivity

  • The sequence of methoxylation before bromination is generally favored to maximize regioselectivity and yield.
  • Typical yields for the final product range from 45% to 75%, depending on the purity of intermediates and reaction conditions.

4.2. Purification

  • The crude product is usually purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity.

Table 2: Example Yields from Literature

Step Yield (%) Notes
Core construction 60–80 Dependent on starting materials
Methoxylation 80–95 High yield with excess methyl iodide
Bromination 45–75 Regioselectivity critical

Alternative Approaches

Some literature reports alternative methods, such as:

These approaches may offer advantages in terms of functional group compatibility or scalability, but often require specialized reagents or catalysts.

Summary Table: Key Reaction Parameters

Parameter Typical Value/Condition
Solvent (Methoxylation) DMF, DMSO
Base (Methoxylation) Potassium carbonate
Methoxylation Temp 0–25°C
Bromination Agent NBS or Br₂
Bromination Temp 0–25°C
Purification Column chromatography, recrystallization

Chemical Reactions Analysis

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.

Scientific Research Applications

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By inhibiting FGFR, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound Br (3,6), OMe (5) ~315.93 High electrophilicity; potential for cross-coupling; moderate solubility
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Br (3,7), Cl (5) ~320.29 Higher lipophilicity; increased toxicity risk due to chlorine
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one OMe (5), ketone (2) 164.16 Reduced reactivity due to ketone; enhanced hydrogen-bonding capacity
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine OPr (5), tetrahydropyridinyl (3) ~301.35 Improved bioavailability; potential CNS activity

Key Observations :

  • Halogen vs. Alkoxy Groups : Bromine substituents (as in the target compound) increase molecular weight and reactivity compared to methoxy or propoxy groups, which improve solubility .
  • Positional Isomerism : The 3,6-dibromo substitution pattern differs from 3,7-dibromo analogs (e.g., 3,7-dibromo-5-chloro), altering electronic distribution and steric hindrance .
  • Functional Group Impact : The ketone in 5-methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one reduces electrophilicity but enhances hydrogen-bonding interactions, critical for protein binding .

Key Observations :

  • Cross-Coupling Compatibility : Unlike 5-aryl-3-nitro-pyrrolo[2,3-b]pyridines (which use Suzuki reactions), the target compound’s bromine atoms are positioned to enable selective functionalization at C3 and C6 .

Biological Activity

3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇Br₂N₃O, with a molecular weight of approximately 273.06 g/mol. The compound features a unique pyrrolo[3,2-b]pyridine structure characterized by the presence of bromine atoms at the 3 and 6 positions and a methoxy group at the 5 position. This configuration enhances its reactivity and biological activity against specific targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination : The starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Purification : The resulting product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits significant biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Its ability to bind to FGFRs suggests a potential role in cancer therapeutics by inhibiting tumor growth and proliferation .

Case Study: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results demonstrated potent activity with IC₅₀ values ranging from 0.12 to 0.21 μM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines . The mechanism involved disruption of tubulin polymerization and subsequent apoptosis induction in cancer cells.

Cell LineIC₅₀ Value (μM)
HeLa0.12
SGC-79010.15
MCF-70.21

The mechanism of action for this compound involves:

  • Inhibition of FGFR Signaling : By binding to FGFRs, the compound disrupts signaling pathways critical for tumor growth.
  • Tubulin Polymerization Disruption : It interferes with microtubule dynamics at low concentrations, leading to cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrrolo derivatives:

Compound NameStructural FeaturesSimilarity Index
5-Methoxy-1H-pyrrolo[2,3-c]pyridineContains a methoxy group but different ring structure0.81
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridineBromination at different position0.72
5-Bromo-6-methoxypyridin-3-amineAmino substitution instead of pyrrole0.72
4-Bromo-1H-pyrrolo[2,3-c]pyridineDifferent position for bromine0.77

This table highlights that while there are structurally similar compounds, the specific combination of bromine substitutions and methoxy group positioning in this compound enhances its biological activity against targeted receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. Bromination at the 3- and 6-positions can be achieved using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}, while methoxy introduction may require protection/deprotection strategies. Key steps include:

  • Protection : Use NaH and TsCl to protect reactive sites during substitution reactions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) for aryl group introduction .
  • Purification : Silica gel chromatography with optimized solvent ratios (e.g., 90:10 DCM:EtOAc) to isolate pure products .

Q. How is column chromatography optimized for purifying this compound derivatives?

  • Methodological Answer :

  • Mobile Phase : A gradient of dichloromethane (DCM) and ethyl acetate (EtOAc) (e.g., 90:10 to 70:30) effectively separates brominated derivatives based on polarity .
  • Silica Gel Selection : Use 230–400 mesh silica for high-resolution separation. Pre-run TLC to confirm RfR_f values.
  • Detection : UV-active compounds are tracked at 254 nm, with fractions analyzed via 1H^1\text{H} NMR for purity validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1\text{H} NMR : Identify aromatic protons (δ 8.8–8.9 ppm for pyrrolo-pyridine protons) and methoxy groups (δ 3.8–3.9 ppm) .
  • 13C^{13}\text{C} NMR : Confirm bromine substitution (C-Br signals at δ 115–120 ppm) and carbonyl/environmental carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (C8H6Br2N2O\text{C}_8\text{H}_6\text{Br}_2\text{N}_2\text{O}, expected m/z347.8m/z \approx 347.8) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 3- and 6-positions?

  • Methodological Answer :

  • Catalyst System : Use Pd(PPh3)4\text{Pd(PPh}_3)_4 (2–5 mol%) with K2CO3\text{K}_2\text{CO}_3 as a base in toluene/EtOH (3:1) at 105°C .
  • Boronic Acid Equivalents : Employ 1.2 equivalents of aryl boronic acid to drive reaction completion.
  • Troubleshooting : If coupling fails, pre-activate the boronic acid via pinacol ester formation or switch to microwave-assisted conditions (e.g., 150°C, 30 min) .

Q. What strategies resolve contradictory 1H^1\text{H} NMR data for substituted pyrrolo[3,2-b]pyridines?

  • Methodological Answer :

  • 2D NMR : Use 1H-1H^1\text{H-}^1\text{H} COSY and 1H-13C^1\text{H-}^{13}\text{C} HSQC to assign overlapping aromatic signals (e.g., distinguishing pyrrolo-pyridine protons from aryl substituents) .
  • Deuteration : Exchangeable protons (e.g., NH) are confirmed via D2O\text{D}_2\text{O} shake tests.
  • Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 5-bromo-3-nitro derivatives) .

Q. How do bromine substituents influence further functionalization of the pyrrolo[3,2-b]pyridine scaffold?

  • Methodological Answer :

  • Leaving Groups : Bromines at 3/6 positions act as sites for nucleophilic substitution (e.g., SNAr with amines) or cross-coupling (e.g., Sonogashira for alkynes) .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the 2- or 5-positions. Computational DFT studies (e.g., Fukui indices) can predict reactivity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with varying substituents (e.g., replacing Br with Cl, adjusting methoxy to ethoxy) .
  • Biological Assays : Test in vitro activity (e.g., kinase inhibition) using dose-response curves (IC50_{50} determination). Include positive/negative controls (e.g., staurosporine for kinase assays) .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft EsE_s) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields for bromination steps?

  • Methodological Answer :

  • Parameter Screening : Test temperature (0°C vs. reflux), solvent (AcOH vs. DCM), and stoichiometry (1–3 eq. Br2\text{Br}_2) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to detect dibrominated vs. monobrominated byproducts. Adjust reaction time (e.g., shorter for selective mono-bromination) .
  • Mechanistic Studies : Probe radical vs. electrophilic pathways using AIBN\text{AIBN} (radical initiator) or FeCl3\text{FeCl}_3 (Lewis acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.